molecular formula C22H29ClN2O2 B4140914 2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride

2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride

Cat. No. B4140914
M. Wt: 388.9 g/mol
InChI Key: SNGKCNRLQGVFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride is a chemical compound that has been synthesized for research purposes. This compound is also known as A-769662 and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

A-769662 activates AMPK by binding to the γ subunit of the enzyme. This results in an increase in the phosphorylation of AMPK, which leads to the activation of downstream signaling pathways that regulate cellular metabolism. A-769662 has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity in animal models. It has also been shown to increase fatty acid oxidation and decrease lipid synthesis in liver cells. A-769662 has been studied for its potential use in treating metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages for lab experiments. It is a selective activator of AMPK and has been shown to have minimal off-target effects. It is also stable in solution and can be easily administered to cells and animals. However, A-769662 has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans. It is also expensive and may not be readily available to all researchers.

Future Directions

There are several future directions for the study of A-769662. It has been shown to have potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. Further research is needed to determine the safety and efficacy of A-769662 in humans. Additionally, A-769662 may have potential applications in other areas of research, such as cancer and neurodegenerative diseases. Further studies are needed to explore these potential applications.

Scientific Research Applications

A-769662 has been used extensively in scientific research to study its potential therapeutic applications. It has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a critical role in regulating cellular metabolism. A-769662 has been studied for its potential use in treating metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome.

properties

IUPAC Name

2-[2-[(cyclohexylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.ClH/c1-17-11-13-20(14-12-17)24-22(25)16-26-21-10-6-5-7-18(21)15-23-19-8-3-2-4-9-19;/h5-7,10-14,19,23H,2-4,8-9,15-16H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGKCNRLQGVFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CNC3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(cyclohexylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.